![molecular formula C18H21F3N2OS B2499574 Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-97-5](/img/structure/B2499574.png)
Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H21F3N2OS and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 4-Trifluoromethyl-2H-Chromenes
The compound “cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” can serve as a precursor for the synthesis of 4-trifluoromethyl-2H-chromenes. These chromenes are important in medicinal chemistry and drug discovery due to their diverse biological activities. Researchers have successfully prepared substituted 4-CF3-2H-chromenes by reacting substituted 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride using the Schweizer protocol. The yields obtained have ranged from moderate to excellent .
Trifluoromethylpyridines as Intermediates
The compound can also be utilized as an intermediate in the synthesis of trifluoromethylpyridines. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a key intermediate for the production of fluazifop, an herbicide. Researchers have demonstrated that 2,5-CTF can be obtained in good yield via a simple one-step reaction, making it a valuable building block in synthetic chemistry .
FDA-Approved Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is commonly found in FDA-approved drugs due to its ability to enhance pharmacological properties. While not directly related to the specific compound mentioned, understanding the broader applications of trifluoromethyl-containing molecules can provide insights. Medicinal chemists often incorporate trifluoromethyl groups to improve metabolic stability, enhance lipophilicity, and modulate receptor interactions. Therefore, exploring potential drug candidates based on the cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone scaffold could be an exciting avenue for drug discovery .
properties
IUPAC Name |
cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2OS/c19-18(20,21)15-8-6-13(7-9-15)12-25-17-22-10-11-23(17)16(24)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSPTCSOGURKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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